Crotonamide

Description

Overview of Crotonamide (B15916) as a Chemical Entity in Academic Contexts

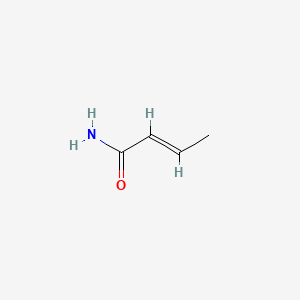

This compound, systematically known as (2E)-but-2-enamide or trans-2-Butenamide, is an organic compound classified as an amide. ontosight.ainist.govnih.gov It is the amide derivative of crotonic acid, a short-chain unsaturated carboxylic acid. ontosight.aiwikipedia.org The chemical structure of this compound consists of a four-carbon chain with a double bond between the second and third carbon atoms (a butenoyl group) attached to an amino group (-CONH2). ontosight.ai In its common trans- configuration, the methyl and amide groups are on opposite sides of the double bond. ontosight.ainist.gov

The compound presents as a white to off-white crystalline solid at room temperature. ontosight.aitcichemicals.com It is slightly soluble in water and shows solubility in organic solvents such as methanol, ethanol, and benzene (B151609). ontosight.aitcichemicals.com The crystal structure of this compound has been determined to be monoclinic. wikipedia.org

Key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| CAS Number | 625-37-6 (trans-isomer) nist.govnih.govchemeo.comnist.gov |

| Melting Point | 158 - 162 °C tcichemicals.com |

| Boiling Point | 218.7 °C guidechem.comchemicalbook.com |

| Appearance | White to light yellow crystalline solid ontosight.aitcichemicals.com |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, benzene tcichemicals.com |

Note: The properties listed are for the trans-isomer, which is the more common form. Data is compiled from multiple sources. ontosight.ainist.govnih.govtcichemicals.comchemeo.comnist.govguidechem.comchemicalbook.com

Significance of this compound in Scientific Investigations

This compound serves as a valuable molecule in various fields of scientific inquiry, primarily as a precursor and intermediate in organic synthesis. ontosight.ai Its structural backbone is a feature in more complex molecules, making its chemistry relevant to the synthesis of physiologically active products. ethernet.edu.ethokudai.ac.jp

In the pharmaceutical sector, this compound itself has been investigated for its biological activities. Studies have indicated that it possesses antimicrobial and antifungal properties, positioning it as a candidate for the development of new antimicrobial agents. ontosight.ai Furthermore, derivatives of this compound are of significant interest. For instance, N-(2-Fluorenyl)-Crotonamide has been studied for potential anticancer and anti-inflammatory activities, highlighting the versatility of the this compound scaffold in medicinal chemistry. ontosight.ai this compound and its derivatives are also used to prepare antibodies and as tracers for radioimmunoassays. konochem.com

In materials science, the incorporation of specific functional groups onto the this compound structure can yield materials with useful optical and electrical properties. The fluorenyl group in N-(2-Fluorenyl)-Crotonamide, for example, contributes to fluorescence, making such derivatives potential candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. ontosight.ai

Within the agricultural industry, this compound has been explored as a potential herbicide and plant growth regulator. ontosight.ai This line of research stems from the broader investigation of crotonic acid derivatives, which are used to synthesize various agrochemicals. konochem.com

Evolution of Research Perspectives on this compound

The research trajectory of this compound is intrinsically linked to its parent compound, crotonic acid. Early chemical research, dating back to the early 20th century, focused on the fundamental synthesis and characterization of crotonic acid and its simple derivatives. drugfuture.com The initial interest was in understanding the basic reactivity and properties of this unsaturated system.

Over time, as the tools available to chemists became more sophisticated, the focus of research evolved. The mid-to-late 20th century saw an increased investigation into the specific applications of these compounds. Research began to explore the biological activities of this compound and related structures, leading to the discovery of its antimicrobial and antifungal potential. ontosight.ai

In recent decades, the perspective has shifted towards more specialized and complex applications. Modern medicinal chemistry research leverages the this compound scaffold to synthesize targeted therapeutic agents, such as the anti-inflammatory and anticancer derivatives mentioned previously. ontosight.aikonochem.com This represents a move from studying the inherent properties of the basic molecule to designing and creating novel derivatives with tailored functions. ethernet.edu.et Similarly, the emergence of materials science as a prominent field has opened new avenues for this compound research, focusing on the development of functional organic materials like those for OLEDs. ontosight.ai The evolution reflects a broader trend in chemistry: a progression from foundational discovery to goal-oriented design and synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQRXZOPZBKCNF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-37-6, 23350-58-5 | |

| Record name | Crotonamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Crotonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23350-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Crotonamide and Its Derivatives

Classical Approaches to Crotonamide (B15916) Synthesis

The foundational methods for synthesizing this compound are direct, robust, and have been established for many years. These classical approaches typically involve the formation of the amide bond from readily available starting materials.

Crotonic Acid and Amine Condensation Strategies

A primary and straightforward method for the synthesis of N-substituted crotonamides is the direct condensation of crotonic acid with a primary or secondary amine. This reaction, while conceptually simple, presents a challenge due to the acidic nature of the carboxylic acid and the basicity of the amine. The acid-base reaction between these two functional groups leads to the formation of a stable and unreactive ammonium carboxylate salt. libretexts.org To overcome this, the reaction is typically conducted at high temperatures, often above 100°C, to drive off the water that is formed as a byproduct and shift the equilibrium towards the formation of the amide. libretexts.org

To circumvent the need for high temperatures and improve reaction efficiency, condensing agents can be employed. Dicyclohexylcarbodiimide (DCC) is a common reagent used for this purpose. In this approach, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the desired amide, with the byproduct being the insoluble dicyclohexylurea, which can be easily removed by filtration. libretexts.org

Table 1: Reagents for Crotonic Acid and Amine Condensation

| Reagent/Condition | Role |

| High Temperature (>100°C) | Drives off water, shifting equilibrium |

| Dicyclohexylcarbodiimide (DCC) | Activating agent for the carboxylic acid |

Ammonolysis of Crotonyl Chloride

Another classical and effective method for the preparation of the parent this compound is the ammonolysis of crotonyl chloride. This two-step process begins with the conversion of crotonic acid to its more reactive acid chloride derivative, crotonyl chloride. This is typically achieved by reacting crotonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once crotonyl chloride is formed, it is then treated with ammonia (B1221849) (NH₃), usually in the form of aqueous ammonia (ammonium hydroxide), to yield this compound. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion. This reaction is generally rapid and exothermic.

Advanced Synthetic Pathways and Stereoselective Syntheses

Modern synthetic chemistry often requires precise control over the stereochemistry of molecules, particularly for the synthesis of chiral drugs and complex natural products. Advanced synthetic methodologies have been developed to introduce chirality and control the spatial orientation of substituents in this compound derivatives.

Diastereoselective Evans Aldol Reactions in this compound Derivatives

The Evans aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. alfa-chemistry.comtcichemicals.com This methodology utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the reaction. nih.gov The N-acyl oxazolidinone, which can be derived from a crotonyl group, forms a specific Z-enolate in the presence of a boron triflate and a tertiary amine. tcichemicals.com This Z-enolate then reacts with an aldehyde through a chair-like six-membered transition state, known as the Zimmerman-Traxler model, to produce the syn-aldol adduct with high diastereoselectivity. alfa-chemistry.com

The stereoselectivity is governed by the steric hindrance of the substituent on the chiral auxiliary, which directs the approach of the aldehyde from the less hindered face of the enolate. tcichemicals.com After the reaction, the chiral auxiliary can be cleaved under mild conditions to yield the chiral β-hydroxy acid, which can then be converted to the corresponding this compound derivative. This method allows for the predictable and controlled synthesis of specific stereoisomers.

Table 2: Key Features of the Evans Aldol Reaction

| Feature | Description |

| Chiral Auxiliary | An oxazolidinone that directs the stereochemical outcome. |

| Enolate Geometry | Formation of a Z-enolate is crucial for syn-selectivity. |

| Transition State | A chair-like Zimmerman-Traxler transition state is proposed. |

| Diastereoselectivity | High levels of syn-diastereoselectivity are typically achieved. |

Conjugate Addition Reactions with Chiral Crotonamides

Conjugate addition, or Michael addition, to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. beilstein-journals.org When applied to chiral crotonamides, this reaction can proceed with high diastereoselectivity. nih.gov In this approach, a chiral auxiliary is attached to the nitrogen atom of the this compound, creating a chiral Michael acceptor. nih.gov

The chiral auxiliary effectively blocks one face of the double bond, forcing the incoming nucleophile to attack from the less sterically hindered face. nih.gov This results in the preferential formation of one diastereomer of the product. A variety of nucleophiles, including organocuprates, enolates, and amines, can be used in these reactions. The diastereoselectivity of the addition is influenced by the nature of the chiral auxiliary, the nucleophile, the solvent, and the reaction temperature. After the conjugate addition, the chiral auxiliary can be removed to provide the enantiomerically enriched product.

Ring-Closing Metathesis in this compound Derivative Synthesis

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis that allows for the formation of cyclic alkenes. organic-chemistry.orgwikipedia.org This reaction, catalyzed by transition metal complexes, typically ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene. organic-chemistry.org

In the context of this compound derivatives, RCM can be utilized to synthesize cyclic structures containing the α,β-unsaturated amide moiety. This is achieved by designing a diene precursor where one of the double bonds is part of the this compound system and the other is located at a suitable position in the N-substituent. Upon exposure to an RCM catalyst, the molecule undergoes an intramolecular metathesis reaction to form a cyclic this compound derivative. The size of the resulting ring is determined by the length of the tether connecting the two alkene functionalities. This methodology has been widely applied in the synthesis of macrocyclic and other cyclic compounds. drughunter.com

Table 3: Common RCM Catalysts

| Catalyst | Description |

| Grubbs' First Generation Catalyst | A ruthenium-based catalyst with broad functional group tolerance. |

| Grubbs' Second Generation Catalyst | More active than the first generation, with N-heterocyclic carbene ligands. |

| Hoveyda-Grubbs Catalysts | Modified catalysts with enhanced stability and activity. |

Hosomi-Sakurai Allylation Reaction in this compound Derivative Synthesis

Table 1: Key Features of the Hosomi-Sakurai Reaction

| Feature | Description |

|---|---|

| Reaction Type | Lewis acid-catalyzed allylation |

| Nucleophile | Allyltrimethysilane or related allylsilanes |

| Electrophile | Carbonyl compounds (aldehydes, ketones), imines, acetals |

| Catalyst | Strong Lewis acids (e.g., TiCl₄, SnCl₄, BF₃, Et₂AlCl) |

| Product | Homoallylic alcohols, amines, or ethers |

| Key Advantage | Efficient C-C bond formation, creation of a versatile terminal alkene |

Derivatization Strategies and Functionalization of the this compound Scaffold

Introduction of Trifluoromethylphenyl Groups for Lipophilicity Modulation

The incorporation of fluorine-containing moieties is a prevalent strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. mdpi.com The trifluoromethyl (CF₃) group, in particular, is frequently used to enhance lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov Introducing a trifluoromethylphenyl group onto the this compound scaffold can significantly alter its properties. This modification can lead to improved metabolic stability due to the strength of the C-F bond, and enhanced binding affinity to biological targets. mdpi.com An example of such a derivative is 2-Cyano-3-hydroxy-N-(4'-trifluoromethylphenyl)-crotonamide. chemicalbook.com The strategic placement of this group can optimize a compound's ability to cross biological membranes, including the blood-brain barrier, which is crucial for neurologically active agents. mdpi.com

Michael Addition Reactions Involving Crotonamides

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound at the β-carbon position. wikipedia.orgorganic-chemistry.org The this compound structure, featuring an α,β-unsaturated amide system, serves as an effective Michael acceptor. This allows for the introduction of a wide variety of substituents at the β-position of the this compound backbone.

A notable application is the enantioselective sulfa-Michael addition to N,N-disubstituted crotonamides. In one study, (E)-N,N-dibenzyl this compound was used as the model substrate. chemrxiv.org The reaction, catalyzed by a novel squaramide-based bifunctional iminophosphorane (BIMP) catalyst, proceeded under mild conditions with a range of alkyl thiol pronucleophiles, achieving high yields and enantiomeric excesses. chemrxiv.org This demonstrates the utility of crotonamides in asymmetric synthesis to create chiral molecules with high stereocontrol.

Table 2: Enantioselective Sulfa-Michael Addition to (E)-N,N-dibenzyl this compound

| Thiol Pronucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Propanethiol | 10 | High | High |

| Thiophenol | 10 | High | High |

Data synthesized from findings presented in ChemRxiv. chemrxiv.org

Enantioselective Nitrile Oxide Cycloaddition to Crotonamides

The 1,3-dipolar cycloaddition of nitrile oxides to the alkene moiety of crotonamides is a powerful method for constructing isoxazoline rings, which are important heterocyclic structures in medicinal chemistry. Studies have shown that benzonitrile oxides react with crotonamides to form regioisomeric isoxazoline products. nih.gov

The stereochemical outcome of this reaction can be controlled through the use of chiral Lewis acids. In reactions involving secondary crotonamides, excellent enantioselectivities have been achieved. researchgate.net The choice of catalyst and the substitution pattern on the this compound can influence both the regioselectivity and the enantioselectivity of the cycloaddition. For instance, tertiary crotonamides have demonstrated unusual regioselectivity compared to their secondary amide or ester counterparts, a phenomenon attributed to steric interactions in the transition state. nih.gov

Table 3: Selected Results for Enantioselective Nitrile Oxide Cycloaddition to Crotonamides

| This compound Substrate | Nitrile Oxide | Lewis Acid/Ligand | Regioisomeric Ratio | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Phenylthis compound | Benzonitrile Oxide | Mg(II)-Complex | Moderate to Good | Excellent |

| N-Benzylthis compound | Benzonitrile Oxide | Yb(III)-Complex | Moderate to Good | Excellent |

Data synthesized from findings presented in ResearchGate and PubMed. nih.govresearchgate.net

Synthesis of Substituted this compound Analogues

A variety of synthetic strategies can be employed to generate substituted this compound analogues, enabling the exploration of structure-activity relationships. One common approach involves the reaction of substituted crotonic acid derivatives with a range of primary or secondary amines. For example, (E)-4-oxo-2-crotonamide derivatives can be synthesized through the nucleophilic substitution of 4-oxo-crotonic acid chlorides with the desired amine. smolecule.com This method allows for systematic variation of the substituent on the amide nitrogen. Further modifications can be made to the this compound backbone to introduce additional functional groups or alter the stereochemistry of the molecule.

Industrial Scale Synthesis and Optimization Protocols for this compound and Related Compounds

The production of this compound on an industrial scale requires efficient, cost-effective, and scalable synthetic protocols. One patented method details a preparation route starting from crotonic acid. google.com In this process, crotonic acid is first converted to its acid chloride using thionyl chloride with a catalytic amount of dimethylformamide (DMF). The resulting crotonoyl chloride is then reacted with an aqueous ammonia solution to yield this compound. google.com

The process is optimized for large-scale production by avoiding the need for distillation in a rectifying tower, which simplifies the operation and enhances production efficiency. google.com After the reaction with ammonia, the excess ammonia is removed under reduced pressure, and the solid this compound product is isolated by centrifugation, followed by washing and drying. google.com The patent also describes the subsequent conversion of the intermediate this compound to crotononitrile, indicating its role as a key intermediate in the synthesis of other fine chemicals. google.com The commercial availability of this compound from various chemical suppliers further attests to the existence of robust industrial manufacturing processes. tcichemicals.com

Mechanistic Investigations of Crotonamide Interactions and Activities

Reaction Mechanisms in Crotonamide (B15916) Chemistry

The chemical reactivity of this compound is dominated by the two functional groups it contains: the α,β-unsaturated alkene and the primary amide. The conjugation between the carbonyl group and the carbon-carbon double bond creates a polarized system that dictates its reaction pathways.

The most significant reaction mechanism involving the alkene is the Michael Addition (or conjugate addition). masterorganicchemistry.combyjus.comwikipedia.org In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. libretexts.org This is in contrast to a direct addition, where the nucleophile would attack the carbonyl carbon. The Michael addition is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comwikipedia.org For this compound, nucleophiles such as thiols (e.g., from cysteine residues), amines, or carbanions can act as Michael donors. nih.govmasterorganicchemistry.com

The general mechanism proceeds as follows:

A nucleophile attacks the electrophilic β-carbon of the this compound molecule. youtube.com

The π-electrons from the double bond move to the α-carbon, and the π-electrons from the carbonyl group move to the oxygen atom, forming an enolate intermediate. byjus.com

The enolate intermediate is then protonated to yield the final 1,4-addition product. masterorganicchemistry.com

Another key reaction mechanism for this compound involves the hydrolysis of the amide functional group. Amide hydrolysis can occur under either acidic or basic conditions and results in the cleavage of the carbon-nitrogen bond to produce a carboxylic acid (crotonic acid) and ammonia (B1221849) (or an amine). nih.govmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis (AAC2 mechanism): This mechanism typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia yield the carboxylic acid. nih.gov

Base-Catalyzed Hydrolysis (BAC2 mechanism): This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The amide C-N bond is then cleaved, and a deprotonation/protonation sequence yields the carboxylate and ammonia. nih.gov

These fundamental reaction mechanisms are central to understanding both the synthesis and the biological interactions of this compound. youtube.com

Elimination Mechanisms (e.g., in Crotonitrile Formation)

The conversion of a primary amide, such as this compound, into a nitrile is a classic example of an elimination reaction, specifically a dehydration reaction. This process involves the removal of the elements of water—the carbonyl oxygen and two hydrogen atoms from the amide nitrogen—from the this compound molecule. The net effect is the formation of a carbon-nitrogen triple bond, yielding crotonitrile. blogspot.com This transformation is not spontaneous and requires the use of powerful dehydrating agents to facilitate the elimination of what is otherwise a poor leaving group (hydroxide). The mechanism is fundamentally an elimination process where the amide is first activated to create a better leaving group, followed by a base-mediated removal of a proton to induce the final elimination and formation of the nitrile.

Intramolecular Hydrogen Bonding Effects on Isomerism

This compound can exist as two geometric isomers: cis (Z-crotonamide) and trans (E-crotonamide). The relative stability of these isomers can be significantly influenced by the potential for intramolecular hydrogen bonding. stackexchange.commdpi.com An intramolecular hydrogen bond is a non-covalent attraction between a hydrogen bond donor and a hydrogen bond acceptor within the same molecule. nih.gov

Conversely, in trans-crotonamide, the N-H and C=O groups are positioned on opposite sides of the C=C double bond, making an intramolecular hydrogen bond impossible. studentdoctor.net The trans isomer can, however, form intermolecular hydrogen bonds with other this compound molecules or with solvent molecules. In non-polar solvents, where intermolecular interactions are weaker, the stabilizing effect of the intramolecular hydrogen bond in the cis isomer is more pronounced. researchgate.net In protic or polar solvents, the competition with solvent molecules for hydrogen bonding can diminish the relative stability advantage of the cis isomer. researchgate.net

This difference in hydrogen bonding capability affects the physicochemical properties of the isomers. The presence of a strong intramolecular hydrogen bond in the cis isomer can lead to differences in boiling point, melting point, and solubility compared to the trans isomer, which relies on intermolecular forces. studentdoctor.net

Intermediate Formation in Cyclization Reactions (e.g., Pyrimidin-4-ones)

This compound, as an α,β-unsaturated carbonyl compound, can serve as a key three-carbon building block in the synthesis of heterocyclic rings like pyrimidin-4-ones. The most common synthetic strategy involves the condensation of a three-carbon fragment with a species providing a N-C-N unit, such as an amidine (e.g., formamidine, guanidine) or urea. bu.edu.eg This type of reaction is a [3+3] cyclocondensation. rsc.org

A plausible mechanism for the formation of a pyrimidin-4-one using this compound as a precursor is as follows:

Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the amidine onto the β-carbon of this compound. This is a classic Michael or conjugate addition, which is facilitated by the electrophilic nature of the β-carbon due to conjugation with the carbonyl group. This step forms a linear intermediate.

Intramolecular Cyclization: The newly added nitrogen-containing group possesses a second nucleophilic nitrogen. This nitrogen then attacks the electrophilic carbonyl carbon of the original amide functionality in an intramolecular fashion. This nucleophilic acyl substitution leads to the formation of a six-membered dihydropyrimidinone ring and the elimination of ammonia.

Tautomerization/Oxidation: The resulting dihydropyrimidine (B8664642) intermediate can then tautomerize to a more stable form. To achieve the final aromatic pyrimidin-4-one, an oxidation step is often required to remove the hydrogen atoms from the newly formed ring. rsc.org In some syntheses, this aromatization occurs spontaneously or with the aid of a mild oxidant present in the reaction mixture.

This pathway highlights the role of this compound as a versatile intermediate, providing the C4-C5-C6 backbone for the pyrimidine (B1678525) ring structure.

Conjugate Addition Reaction Mechanisms

The carbon-carbon double bond in this compound is activated by the electron-withdrawing amide group, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction is known as a conjugate addition or Michael reaction. wikipedia.org It is a widely used carbon-carbon and carbon-heteroatom bond-forming reaction. masterorganicchemistry.com The general mechanism involves the 1,4-addition of a Michael donor (the nucleophile) to the Michael acceptor (this compound). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in three key steps:

Nucleophilic Attack: A nucleophile (Michael donor), such as an enolate, amine, or thiolate, attacks the β-carbon of the this compound. The π-electrons from the C=C double bond are pushed onto the α-carbon, and subsequently, the C=O π-electrons move to the oxygen atom, forming an enolate intermediate.

Proton Transfer: The enolate intermediate is a strong base and is protonated by a proton source in the reaction mixture, which could be the conjugate acid of the base used to generate the nucleophile, or the solvent.

Tautomerization: The resulting enol form quickly tautomerizes to the more stable keto (in this case, amide) form to yield the final addition product.

A specific example is the enantioselective sulfa-Michael addition of thiols to (E)-N,N-dibenzyl this compound, which serves as a model substrate. chemrxiv.org This reaction demonstrates the ability of this compound derivatives to undergo conjugate addition with high efficiency and stereocontrol when appropriate catalysts are employed. chemrxiv.org

Table 1: Catalyst Performance in the Enantioselective Sulfa-Michael Addition to (E)-N,N-dibenzyl this compound chemrxiv.org

| Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| C1 | THF | 25 | >168 | <3 | N/A |

| B1 | THF | 25 | 18 | >98 | 84 |

| B2 | Toluene | 25 | 18 | >98 | 89 |

| B3 | Et₂O | 25 | 18 | >98 | 90 |

| B4 | DCM | 25 | 18 | >98 | 88 |

| B5 | Me-THF | -20 | 18 | >98 | 94 |

Data derived from a study on bifunctional iminophosphorane catalyzed additions. chemrxiv.org

Dehydration Reaction Mechanisms

The dehydration of this compound is an elimination reaction that specifically converts the primary amide functional group into a nitrile, yielding crotonitrile. This transformation requires potent dehydrating agents because the carbonyl oxygen must be converted into a good leaving group before it can be eliminated. chemistrysteps.comorgosolver.com Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃). commonorganicchemistry.com

The general mechanism for these reagents is similar and involves two main stages:

Activation of the Carbonyl Oxygen: The reaction begins with the lone pair of electrons on the amide's carbonyl oxygen acting as a nucleophile, attacking the electrophilic center of the dehydrating agent (e.g., the sulfur atom in SOCl₂ or a phosphorus atom in P₂O₅). This step transforms the hydroxyl portion of the amide's enol tautomer into a much better leaving group.

Elimination: A base (which can be a solvent molecule like pyridine (B92270), or another molecule of the amide) removes a proton from the amide nitrogen. The resulting pair of electrons forms a new π-bond between the carbon and nitrogen, and simultaneously, the activated oxygen group is expelled as a leaving group. A second deprotonation of the now-positively charged nitrogen atom results in the formation of the neutral, stable carbon-nitrogen triple bond of the nitrile. blogspot.com

For example, with thionyl chloride, the carbonyl oxygen attacks the sulfur atom, displacing a chloride ion. This is followed by proton removal from the nitrogen and subsequent elimination of sulfur dioxide and another chloride ion, forming the nitrile. orgosolver.com The mechanism with P₂O₅ is analogous, involving the formation of a phosphate (B84403) ester intermediate that is then eliminated. blogspot.comchemistrysteps.com

Advanced Research Applications and Therapeutic Potential of Crotonamide Derivatives

Anticancer Research and Drug Discovery

The primary focus of research into crotonamide (B15916) derivatives has been their application as anticancer agents, largely through their function as HDAC inhibitors. doi.org HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. nih.gov Their dysregulation is common in many cancers, making them a key therapeutic target. nih.gov this compound-based inhibitors can induce histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of genes involved in critical cellular processes like cell cycle arrest, differentiation, and apoptosis. doi.orgnih.gov

Preclinical Efficacy Studies in Cancer Models (e.g., Xenograft Models, Cell Lines)

The anticancer potential of this compound derivatives and related structures has been demonstrated in numerous preclinical studies using various cancer cell lines and animal models. These studies evaluate the compounds' ability to inhibit cancer cell proliferation and reduce tumor growth.

For example, a series of 4,5-diaryl-2-aminoimidazoles, which are structurally related to some complex amide derivatives, have shown potent antiproliferative activity. Compound 59 from one such study exhibited significant efficacy against several human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and hepatocellular carcinoma (HuH-7). nih.gov In a subsequent in vivo study using a xenograft model in NOD-SCID mice, treatment with compound 59 resulted in a 49% reduction in tumor volume in mice with MCF-7 cell-derived tumors, indicating significant antitumor activity with minimal side effects. nih.gov

Similarly, another study established an HCT-116 colon cancer xenograft model in nude mice to test a quinoline-based analogue, compound 61. nih.gov This compound was found to significantly inhibit tumor growth, achieving an average inhibition rate of 54.3% by day 18 of the study. nih.gov Isatin derivatives, which contain an amide bond within a heterocyclic system, have also been evaluated. Compounds 14g and 14h showed broad-spectrum anticancer activity against a panel of human cell lines with IC₅₀ values ranging from 65.4 to 89.7 μM. mdpi.com

The following table summarizes the preclinical efficacy of selected amide-containing compounds in various cancer models.

Table 1: Preclinical Efficacy of Selected Amide-Containing Anticancer Compounds

| Compound | Cancer Model | Efficacy Measurement | Result |

|---|---|---|---|

| Compound 59 (4,5-diaryl-2-aminoimidazole derivative) | MCF-7 (Breast Cancer) Cell Line | IC₅₀ | 3 ± 2 nM nih.gov |

| HeLa (Cervical Cancer) Cell Line | IC₅₀ | 10 ± 1 nM nih.gov | |

| MCF-7 Xenograft Model | Tumor Volume Reduction | 49% nih.gov | |

| Compound 61 (Quinoline derivative) | HCT-116 Xenograft Model | Tumor Growth Inhibition Rate | 54.3% nih.gov |

| Compound 14g (Isatin derivative) | Human Cancer Cell Lines | IC₅₀ | 77.2–88.9 μM mdpi.com |

| Compound 14h (Isatin derivative) | Human Cancer Cell Lines | IC₅₀ | 65.4–89.7 μM mdpi.com |

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the design of potent and selective anticancer agents. nih.gov For HDAC inhibitors derived from this compound-like scaffolds, the general structure consists of three key components: a zinc-binding group (ZBG) that interacts with the active site of the enzyme, a linker region, and a "cap" group that interacts with the protein surface. doi.org

The ZBG is critical for inhibitory activity. Hydroxamic acid, a common modification of the this compound amide group, is a highly effective ZBG for the zinc ion in the HDAC active site. turkjps.org SAR studies focus on modifying the cap group and the linker to improve potency and isoform selectivity. nih.govnih.gov

Key findings from SAR studies include:

The Cap Group: Modifications to this part of the molecule significantly influence the inhibitor's potency and selectivity. For instance, in a series of δ-lactam-based HDAC inhibitors, modifications around the pyridine (B92270) ring of the cap group led to enhanced selectivity for Class I HDACs. turkjps.org

Substituents: The type and position of substituents on the aromatic rings of the cap group are critical. Studies on pyridine derivatives found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups enhanced antiproliferative activity, while bulky groups or halogens tended to decrease it. mdpi.com For example, in one series, increasing the number of -OMe groups led to lower IC₅₀ values, indicating greater activity. mdpi.com

The Linker: The length and composition of the linker connecting the ZBG and the cap group also play a role in determining the inhibitor's binding affinity and selectivity. turkjps.org

Computational approaches like 3D quantitative structure-activity relationship (3D-QSAR) modeling are often used to establish a correlation between the structural features of ligands and their biological activity, aiding in the design of novel drug candidates. turkjps.org

Combination Therapies Involving this compound-based HDAC Inhibitors

While HDAC inhibitors show promise as monotherapies, particularly in hematological cancers, their efficacy in solid tumors is often limited. nih.govnih.gov Consequently, a major focus of current research is on combination therapies, where HDAC inhibitors are used alongside other anticancer treatments to achieve synergistic effects. nih.govresearchgate.net The rationale is that HDAC inhibitors can sensitize cancer cells to the effects of other drugs. nih.gov

Promising combination strategies include:

With Platinum-Based Chemotherapeutics: Combining HDAC inhibitors with platinum-based drugs like cisplatin (B142131) has shown synergistic cytotoxicity in numerous preclinical studies. nih.gov HDAC inhibitors can create a more open chromatin structure, making DNA more accessible to DNA-targeting agents like cisplatin. nih.gov Furthermore, they can promote a pro-apoptotic state in cancer cells, enhancing the efficacy of chemotherapy. nih.gov

With Radiotherapy: HDAC inhibitors have been shown to act as radiosensitizers, enhancing the cell-killing effects of radiation therapy in various cancer models, including glioblastoma and non-small cell lung cancer. nih.gov They achieve this by impairing the cancer cells' ability to repair DNA damage induced by radiation. nih.gov

With Immunotherapy: A particularly exciting area is the combination of HDAC inhibitors with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. nih.govnih.gov HDAC inhibitors can modulate the tumor microenvironment, for example by regulating the expression of immunosuppressive proteins like PD-L1. youtube.com In a melanoma model, the combination of a selective HDAC6 inhibitor with an anti-PD1 antibody was superior in reducing tumor growth compared to either agent alone. youtube.com

With Hormonal Therapy: In hormone-driven cancers like breast and prostate cancer, combining HDAC inhibitors with hormonal therapies is being investigated as a strategy to overcome resistance and improve outcomes. nih.gov

The following table summarizes key findings from studies on combination therapies involving HDAC inhibitors.

Table 2: Preclinical and Clinical Combination Therapies with HDAC Inhibitors

| Combination | Cancer Type/Model | Key Finding | Reference(s) |

|---|---|---|---|

| HDACi + Platinum Drugs (e.g., Cisplatin) | Oral Squamous Cell Carcinoma, Ovarian Cancer | Enhanced tumor cell sensitivity and induction of cell death. | nih.govnih.gov |

| HDACi + Radiotherapy | Glioblastoma, Melanoma, Lung Cancer | Enhanced radiosensitivity of cancer cells by impairing DNA damage repair. | nih.gov |

| HDACi + Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Melanoma | Superior tumor growth reduction compared to monotherapy. | nih.govyoutube.com |

Targeted Drug Delivery Strategies for this compound-based Compounds

A significant challenge in cancer therapy is delivering drugs specifically to tumor cells while minimizing damage to healthy tissues. nih.gov Targeted drug delivery systems aim to address this by increasing the concentration of the therapeutic agent at the tumor site. mdpi.com For this compound-based compounds and other anticancer drugs, nanotechnology-based carriers are a primary focus of research. nih.govmdpi.com

These delivery systems include:

Liposomes and Micelles: These are well-established lipid-based nanoparticles that can encapsulate drugs, improving their solubility and pharmacokinetic profile. nih.govnih.gov

Polymeric Nanoparticles: Biodegradable polymers like chitosan (B1678972) can be used to create nanoparticles for drug encapsulation. nih.govresearchgate.net These systems can be designed for controlled release and their properties, such as particle size and stability, can be easily modulated. nih.gov

Stimuli-Responsive Systems: Advanced delivery systems are designed to release their drug payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme levels, or in response to external triggers like light or a magnetic field. nih.gov

Active Targeting: To enhance specificity, nanocarriers can be decorated with ligands that bind to receptors overexpressed on the surface of cancer cells. mdpi.com For example, peptides that bind to the vascular endothelial growth factor (VEGF) receptor can be used to target the tumor vasculature. mdpi.com

These strategies can improve the therapeutic index of this compound-based drugs by increasing their efficacy and reducing systemic toxicity. nih.gov

Development of PROteolysis-TArgeting Chimeras (PROTACs) Utilizing this compound Scaffolds

A revolutionary approach in drug discovery is the development of PROteolysis-TArgeting Chimeras (PROTACs). nih.govrcsi.com Unlike traditional inhibitors that just block a protein's active site, PROTACs are designed to trigger the complete degradation of a target protein. nih.govle.ac.uk This technology has been successfully applied to HDACs, using this compound-derived structures as a key component. nih.govresearchgate.net

A PROTAC is a heterobifunctional molecule composed of three parts:

A ligand that binds to the target protein (the "protein of interest" or POI), such as an HDAC.

A ligand that recruits an E3 ubiquitin ligase enzyme (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).

A flexible linker that connects the two ligands. nih.gov

By simultaneously binding to both the HDAC and the E3 ligase, the PROTAC forms a ternary complex that brings the two proteins into close proximity. This induces the E3 ligase to tag the HDAC with ubiquitin, marking it for destruction by the cell's proteasome machinery. nih.gov This event-driven, catalytic mode of action means that substoichiometric amounts of the PROTAC can lead to the degradation of many target protein molecules. nih.gov

This compound-derived scaffolds, such as benzamides and hydroxamates (which are used in traditional HDAC inhibitors), have been effectively repurposed as the POI-binding ligands in HDAC-targeting PROTACs. chemrxiv.orgresearchgate.net Researchers have successfully developed PROTACs that can selectively degrade specific HDAC isoforms. For instance, by conjugating a selective HDAC6 inhibitor with a ligand for the CRBN E3 ligase, a potent PROTAC named NP8 was developed that effectively induced HDAC6 degradation at nanomolar concentrations in various cancer cell lines, including multiple myeloma. nih.gov Other research has focused on developing PROTACs that selectively degrade Class I HDACs (HDAC1, 2, and 3). nih.govresearchgate.net

The development of HDAC-targeting PROTACs offers significant advantages over traditional inhibitors, including the potential for greater selectivity and the ability to disrupt non-enzymatic functions of HDAC proteins. nih.govrug.nl

Table 3: Examples of HDAC-Targeting PROTACs

| PROTAC Name | HDAC Ligand Type | E3 Ligase Recruited | Target HDAC(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| NP8 | Selective HDAC6 Inhibitor (Nex A) | CRBN | HDAC6 | Potently and selectively degrades HDAC6 (at 100 nmol/L) in multiple cell lines. | nih.gov |

| PROTAC 40 | Benzamide-based (CI-994) | VHL | Class I (HDAC1, 2, 3) | Potent degrader of Class I HDACs. | researchgate.net |

| Compound 17c | Ethyl hydrazide | CRBN | HDAC6 | Achieved 91% HDAC6 degradation with a DC₅₀ of 14 nM. | chemrxiv.org |

| PROTAC 20 | Selective HDAC6 Inhibitor (Nexturastat A) | Pomalidomide (CRBN ligand) | HDAC6 | Impressive DC₅₀ of 3.8 nM in MM.1S cells with no degradation of HDAC1, 2, or 4. | nih.gov |

Antimicrobial Research and Drug Discovery

While the primary research focus for this compound derivatives has been on cancer, there is growing interest in the antimicrobial potential of amide-containing compounds. The amide functional group is present in many biologically active molecules and is a key feature in numerous pharmaceuticals. nanobioletters.com

Studies have shown that various synthetic amide derivatives possess significant antibacterial and antifungal properties. For example, a study on N-benzamide derivatives demonstrated notable activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com In this study, compound 5a showed excellent activity against both strains, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com

Another investigation into sulfonamide derivatives, which contain a sulfonamide group (-SO₂NH-), found that these compounds exhibited promising antibacterial effects against multidrug-resistant Staphylococcus aureus (MRSA). jocpr.com Although the structures are distinct from simple crotonamides, they highlight the potential of amide-like functional groups in antimicrobial drug design. The emergence of drug-resistant microbes necessitates the development of new classes of antimicrobial agents, and synthetic flavonoids and other heterocyclic compounds containing amide linkages are being explored as potential candidates. researchgate.netnih.gov

Research into the specific antimicrobial activities of this compound and its direct derivatives is less extensive than in oncology. However, the demonstrated bioactivity of the broader class of amide compounds suggests that this is a promising avenue for future investigation.

Table 4: Antibacterial Activity of Selected Amide Derivatives

| Compound | Compound Class | Target Microorganism | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|---|

| Compound 5a | N-Benzamide derivative | Bacillus subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| Escherichia coli | MIC | 3.12 µg/mL | nanobioletters.com | ||

| Compound 6b | N-Benzamide derivative | Escherichia coli | Zone of Inhibition | 24 mm | nanobioletters.com |

| Compound 1b | Sulfonamide derivative | MRSA, VRSA | MIC | 64 µg/mL | jocpr.com |

Antituberculosis Activity of this compound Derivatives

Recent research has identified this compound derivatives as a promising class of compounds in the development of new antituberculosis agents. A notable series of novel (E)-4-oxo-2-crotonamide derivatives has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB). The findings from these studies revealed that the majority of the synthesized derivatives displayed significant activity against MTB, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 4 µg/mL. nih.gov

Structure-activity relationship (SAR) studies indicated that specific chemical modifications heavily influence the antitubercular potency. A 4-phenyl moiety at one part of the molecule and a short methyl group at another were found to be favorable for activity. nih.gov One of the most potent compounds identified, designated as IIIa16 , exhibited an exceptional MIC of 0.125 μg/mL against the standard H37Rv strain. nih.gov Furthermore, this compound demonstrated potent activity against drug-resistant clinical MTB isolates, with MIC values in the range of 0.05-0.48 µg/mL, highlighting its potential to combat multidrug-resistant tuberculosis (MDR-TB). nih.gov

Table 1: Antituberculosis Activity of Selected (E)-4-oxo-2-crotonamide Derivatives

| Compound | MIC against M. tuberculosis H37Rv (μg/mL) | MIC against Drug-Resistant MTB Isolates (μg/mL) | Reference |

|---|---|---|---|

| General Derivatives | 0.125 - 4 | Not Specified | nih.gov |

| IIIa16 | 0.125 | 0.05 - 0.48 | nih.gov |

Antifungal and Antibacterial Activities and Their Mechanisms

This compound has been identified as a naturally occurring alkaloid in various plants of the Croton genus, such as Croton alienus and Croton pullei. nih.gov The extracts from several Croton species have demonstrated antibacterial and antifungal properties. researchgate.netnih.gov The proposed mechanism for the antibacterial activity of compounds found in Croton extracts, such as coumarins, flavonoids, and alkaloids, involves affecting the permeability of the bacterial cell membrane, leading to a decrease in cytoplasmic pH and hyperpolarization of the membrane. scielo.org.mx For instance, essential oil from Croton urticifolius was found to damage the bacterial membrane, causing the leakage of cytoplasmic content. nih.gov

While direct studies on the antimicrobial mechanisms of isolated this compound are not extensively detailed in the provided literature, research on structurally related compounds offers insight. Nicotinamide derivatives, for example, exhibit antifungal activity by disrupting the fungal cell wall. nih.gov Similarly, novel citral (B94496) amide derivatives have been shown to exert their antifungal effect by increasing cell membrane permeability and inhibiting key enzymes. researchgate.net These findings suggest that the amide functional group, a key feature of this compound, can be a critical component in molecules designed to disrupt microbial cell integrity.

Molecular Targets in Mycobacteria (e.g., DprE1)

The development of new antitubercular drugs relies on identifying and inhibiting essential molecular targets within the pathogen. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall and is a validated target for a wide range of inhibitors. scielo.org.mx This enzyme is essential for the formation of arabinogalactan (B145846) and lipoarabinomannan, which are vital components of the cell wall in M. tuberculosis. scielo.org.mx

While DprE1 is a primary focus in tuberculosis research, studies on this compound derivatives have also implicated other molecular targets. For example, some (E)-4-oxo-crotonamide derivatives have been investigated for their inhibition of protein kinase B (PknB), another important serine/threonine protein kinase in Mycobacterium tuberculosis. Furthermore, the this compound structure is utilized in the design of targeted covalent inhibitors (TCIs). acs.org In this mechanism, the this compound moiety can act as a reactive "warhead." It is designed to form a permanent, covalent bond with a nucleophilic residue, such as cysteine, within the active site of a target enzyme. acs.org This irreversible inhibition leads to a potent and sustained inactivation of the enzyme, representing a powerful strategy for drug development. acs.org

Neuropharmacological Research and Related Applications

Investigation of Analgesic Properties and Mechanisms

The direct analgesic properties of this compound and its simple derivatives are not extensively documented in the available research. However, the this compound scaffold has been utilized as a chemical building block in the total synthesis of complex, biologically active natural products that do possess analgesic effects. nih.gov For instance, grayanotoxins, a family of complex compounds, are known to exhibit analgesic properties through the modulation of voltage-gated sodium channels. nih.gov While this compound itself was used as a starting material in a multi-step synthesis of a related natural product, the analgesic activity is a characteristic of the final complex molecule and is not attributed to the this compound moiety. nih.gov

Neurotoxic Effects and Their Underlying Mechanisms

Based on the conducted research, there is no specific information available detailing the neurotoxic effects of this compound or the underlying molecular mechanisms of such toxicity. Studies on neurotoxicity tend to focus on other compounds, such as heavy metals like lead or specific organic solvents, with mechanisms involving mitochondrial dysfunction, redox imbalance, and neuroinflammation. nih.govnih.gov

Role in Neurological Disease Models (e.g., Huntington's Chorea)

Animal models are crucial for understanding the pathogenesis of neurodegenerative disorders like Huntington's disease. These models are broadly categorized into neurotoxin-induced and genetic models. researchgate.netnih.gov The neurotoxin models utilize substances like 3-nitropropionic acid or quinolinic acid to induce striatal cell death, mimicking the neuronal damage seen in Huntington's patients. researchgate.net Genetic models involve the insertion of the mutated huntingtin (HTT) gene into the genome of the model organism to replicate the disease's genetic cause. nih.gov Based on the available scientific literature, there is no information detailing the use of this compound or its derivatives in established animal models of Huntington's disease.

Immunosuppressive Agent Development and Related Mechanisms

While no studies were identified that specifically investigate this compound derivatives for immunosuppressive activity, the development of such agents is a critical field in medicine. Immunosuppressants are drugs that inhibit or prevent the activity of the immune system and are primarily used to prevent the rejection of transplanted organs and to treat autoimmune diseases. nih.govnih.govfrontiersin.org

The mechanisms of action for immunosuppressive drugs are diverse, targeting specific pathways in the activation and proliferation of immune cells, particularly T- and B-lymphocytes. nih.govnih.gov These mechanisms can be broadly categorized:

Inhibition of Gene Transcription: Some agents, like cyclosporine and tacrolimus, work by blocking the transcription of genes that code for pro-inflammatory cytokines such as Interleukin-2 (IL-2). nih.gov

Inhibition of Nucleotide Synthesis: Drugs like azathioprine (B366305) and mycophenolate mofetil prevent the synthesis of new DNA, which is necessary for the proliferation of lymphocytes. nih.gov Mycophenolic acid, the active form of mycophenolate mofetil, specifically inhibits an enzyme called inosine (B1671953) monophosphate dehydrogenase, which is crucial for the synthesis of guanine (B1146940) nucleotides in lymphocytes. nih.gov

Inhibition of Growth Factor Signaling: Agents such as sirolimus (rapamycin) block the signaling pathways that are triggered by growth factors, thereby inhibiting cell growth and proliferation. nih.gov

Inhibition of Differentiation: Certain drugs can interfere with the maturation and differentiation of immune cells. nih.gov

Natural products and their derivatives are a significant source of new immunosuppressive agents. frontiersin.orgnih.govmdpi.com For example, derivatives of rocaglamide (B1679497) have been shown to suppress the production of several key cytokines (IFN-gamma, TNF-alpha, IL-2, and IL-4) by selectively blocking the NF-AT transcription factor in T cells. nih.gov Similarly, novel analogs of α-santonin have demonstrated potent inhibitory activity on T- and B-cell proliferation. nih.gov The development of a new immunosuppressive agent would involve screening compounds for their ability to modulate these immune responses, followed by detailed mechanistic studies to identify their specific molecular targets.

Table 1: General Classes and Mechanisms of Immunosuppressive Drugs This table provides illustrative examples and is not specific to this compound.

| Drug Class | Example(s) | Primary Mechanism of Action nih.gov |

|---|---|---|

| Calcineurin Inhibitors | Cyclosporine, Tacrolimus | Inhibit transcription of cytokine genes (e.g., IL-2) |

| Antimetabolites | Azathioprine, Mycophenolate Mofetil | Inhibit nucleotide synthesis, preventing lymphocyte proliferation |

| mTOR Inhibitors | Sirolimus (Rapamycin) | Inhibit growth factor signal transduction, blocking cell cycle progression |

| Corticosteroids | Prednisone | Broad anti-inflammatory effects, inhibit cytokine gene expression |

Drug Discovery and Development Methodologies

The journey from a promising chemical compound to a viable drug candidate is a highly structured process involving multiple stages of screening, testing, and refinement. The following methodologies are fundamental to modern drug discovery.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, utilizing automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. researchgate.net This process allows researchers to efficiently search large, diverse compound libraries to identify "hits"—molecules that show a desired effect against a biological target. ku.edumdpi.com

While there is no specific information available on the HTS of this compound libraries, the general workflow is well-established:

Assay Development: A robust and reproducible biological assay is created that measures the activity of the target (e.g., an enzyme or receptor).

Library Screening: The compound library, which can contain hundreds of thousands of diverse small molecules, is screened using the assay. ku.edustanford.edu These libraries are often designed to include drug-like molecules with favorable properties. ku.edu

Hit Identification: Compounds that produce a significant response in the assay are identified as hits. researchgate.netmdpi.com The success rate for identifying hits is generally low. mdpi.com

Hit Confirmation and Validation: Hits are re-tested and analyzed to confirm their activity and eliminate false positives, such as compounds that interfere with the assay technology or form aggregates.

HTS can be applied to various discovery goals, including the identification of new anthelmintics, modulators of protein secretion, or inhibitors of specific enzymes. nih.govresearchgate.netmdpi.com

Computational chemistry and in silico (computer-based) methods are indispensable tools in drug discovery, allowing scientists to predict how a compound will behave and interact with biological systems before it is synthesized.

Virtual Screening (VS): This technique uses computational methods to screen vast digital libraries of compounds against a target protein structure. nih.govnih.gov It is a cost-effective way to narrow down a large chemical space to a manageable number of promising candidates for experimental testing. nih.govresearchgate.net Strategies include both ligand-based methods, which search for molecules similar to known active compounds, and receptor-based methods like molecular docking. nih.gov For instance, a virtual screening based on rocaglamide derivatives was used to identify new potential anti-skin cancer agents. frontiersin.org

Molecular Docking: This is a key receptor-based method that predicts the preferred orientation and binding affinity of a molecule when it binds to the active site of a target protein. nih.govnanobioletters.com By simulating the interaction, docking helps to rationalize the biological activity of compounds and guide the design of more potent derivatives. nih.govresearchgate.net The results are often expressed as a binding energy or score, with lower energy values suggesting a more stable interaction. nanobioletters.com

ADME Prediction: This involves predicting the Absorption, Distribution, Metabolism, and Excretion properties of a compound. numberanalytics.comnih.gov Predicting ADME properties early in the discovery process is crucial for selecting candidates with favorable pharmacokinetics. nih.govmdpi.com Web-based tools like SwissADME can calculate physicochemical properties (e.g., molecular weight, solubility) and assess drug-likeness based on established rules like Lipinski's Rule of Five. nih.govresearchgate.net

Table 2: Example of In Silico ADME/Tox Prediction Parameters This table illustrates common computational predictions and is not based on actual data for this compound.

| Parameter | Description | Favorable Range (Typical) |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| H-Bond Donors | Number of hydrogen bond donors in the molecule. | < 5 |

| H-Bond Acceptors | Number of hydrogen bond acceptors in the molecule. | < 10 |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |

| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | Yes/No (depending on target) |

| P-gp Substrate | Prediction of interaction with P-glycoprotein efflux pump. | No |

| CYP Inhibition | Prediction of inhibition of key Cytochrome P450 metabolic enzymes. | No inhibition of major isoforms |

Once initial hits are identified and validated, the lead optimization phase begins. This is an iterative process where medicinal chemists systematically modify the structure of a "lead" compound to improve its properties. patsnap.comyoutube.com The goal is to create a drug candidate with an optimal balance of potency, selectivity, and favorable pharmacokinetic and safety profiles. patsnap.comyoutube.comscienceopen.com

Key activities in lead optimization include:

Improving Potency and Efficacy: Structural modifications are made to enhance the binding affinity of the compound to its target. patsnap.com

Enhancing Selectivity: The compound is refined to minimize its interaction with other targets ("off-targets") to reduce the risk of side effects. patsnap.com

Optimizing ADME Properties: Chemists work to improve characteristics like solubility, metabolic stability, and oral bioavailability. youtube.comnih.gov This often involves balancing properties; for example, increasing lipophilicity might improve potency but decrease solubility.

In Vivo Testing: Promising analogs are tested in animal models to assess their pharmacokinetics (how the body processes the drug) and efficacy in a living system. youtube.comnih.gov This step is critical to see if the positive results from in vitro assays translate to an in vivo setting. youtube.com

Successful lead optimization culminates in the selection of a preclinical candidate for more extensive safety and toxicology testing before it can be considered for human clinical trials.

Chemoproteomics is a powerful technology used to identify the molecular targets of a bioactive small molecule within the complex environment of the entire proteome (the full set of proteins in a cell). nih.govmdpi.com This is especially valuable when a compound is discovered through phenotypic screening (i.e., it causes a desired effect on cells), but its direct protein target is unknown. nih.gov

There are several chemoproteomic strategies:

Affinity-Based Protein Profiling (AfBP): In this method, the small molecule "bait" is immobilized on a solid support (like a bead) and used to "pull down" its binding partners from a cell lysate. researchgate.net The captured proteins are then identified using mass spectrometry. mdpi.com

Activity-Based Protein Profiling (ABPP): This approach uses specially designed chemical probes that covalently bind to the active sites of a whole class of enzymes, allowing for a competitive assay where a drug compound competes with the probe for binding. researchgate.netnih.gov

Limited Proteolysis (LiP): Newer methods like LiP-MS involve treating cell lysates with a drug and then briefly digesting the proteins. Drug binding can protect specific regions of a target protein from being cut, and these changes can be precisely measured by mass spectrometry to identify the target and even its binding site. nih.govbiognosys.com

These techniques provide a direct and unbiased way to elucidate a drug's mechanism of action and identify potential off-targets. nih.govmdpi.com

A chemical probe is a high-quality small molecule used as a tool to study biological systems and protein function. youtube.com Unlike a drug, a probe's primary purpose is not to treat disease but to ask a specific biological question. youtube.com Natural products have often served as valuable chemical probes. nih.gov

To be considered a high-quality probe, a compound should have:

Potency: It should be active at low concentrations, typically in the nanomolar range. youtube.com

Selectivity: It must interact with its intended target with high specificity, having minimal off-target effects that could confound experimental results. youtube.com

Cellular Activity: It must be able to enter cells and engage its target in a cellular context. youtube.com

A Negative Control: An ideal probe has a structurally similar but biologically inactive analog, which can be used in experiments to confirm that the observed biological effect is due to the inhibition of the intended target. youtube.com

Chemical probes are essential for target validation—confirming that modulating a specific protein leads to a desired cellular phenotype. nih.govnih.gov For example, probes have been designed to study the activity of enzymes involved in post-translational modifications like decrotonylation, aiding in the discovery of new biomarkers and drugs. nih.gov

Analytical and Spectroscopic Studies of Crotonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including crotonamide (B15916). researchgate.net By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be established. karary.edu.sdthieme-connect.debbhegdecollege.com

This compound exists as two geometric isomers: (E)-crotonamide (trans) and (Z)-crotonamide (cis). NMR spectroscopy is particularly adept at distinguishing between these two forms. The spatial arrangement of the substituents around the carbon-carbon double bond leads to distinct NMR parameters for each isomer.

In ¹H NMR, the vinyl protons (Hα and Hβ) of the E and Z isomers exhibit different chemical shifts and coupling constants (J-coupling). For the more stable (E)-isomer, the coupling constant between the vinyl protons is typically larger (~15 Hz) compared to the (Z)-isomer (~12 Hz). This difference is a reliable indicator of the double bond geometry. The chemical shifts of the methyl group and the amide protons also vary between the two isomers. Studies have shown that some this compound derivatives exist as a mixture of Z and E isomers in solution. oup.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. chemicalbook.com The chemical shifts of the carbonyl carbon and the two vinyl carbons are sensitive to the isomeric form.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Atom | (E)-Crotonamide | (Z)-Crotonamide |

| ¹H NMR (δ, ppm) | ||

| -CH₃ | ~1.8-1.9 | ~2.0-2.1 |

| =CH- (α to C=O) | ~5.8-6.0 | ~6.2-6.4 |

| =CH- (β to C=O) | ~6.8-7.0 | ~6.5-6.7 |

| -NH₂ | ~5.5-6.5 (broad) | ~5.5-6.5 (broad) |

| ¹³C NMR (δ, ppm) | ||

| -CH₃ | ~18 | ~22 |

| =CH- (α to C=O) | ~123 | ~120 |

| =CH- (β to C=O) | ~145 | ~142 |

| C=O | ~168 | ~166 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. magritek.com

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. khanacademy.orgua.edu When a this compound molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of this compound.

The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The pattern of these fragments serves as a molecular fingerprint that can be used for identification. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgyoutube.com

For this compound, a prominent fragmentation is the α-cleavage, leading to the formation of a stable acylium ion. The analysis of these fragmentation patterns can help confirm the structure of the molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula.

Interactive Table: Expected Mass Spectrometry Fragments for this compound (C₄H₇NO, Molecular Weight: 85.10)

| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [CH₃CH=CHCONH₂]⁺• (Molecular Ion) | 85 | - |

| [CH₃CH=CHCO]⁺ | 69 | •NH₂ |

| [CONH₂]⁺ | 44 | •CH=CHCH₃ |

| [CH₃CH=CH]⁺ | 41 | •CONH₂ |

Note: The relative abundance of these fragments can vary depending on the ionization method used (e.g., Electron Ionization - EI).

Chromatographic Techniques in this compound Research (e.g., LC-MS)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. khanacademy.orgbioanalysis-zone.com For this compound research, both gas chromatography (GC) and liquid chromatography (LC) are valuable. These techniques are often coupled with mass spectrometry (GC-MS or LC-MS) to provide a powerful two-dimensional analysis, combining separation with highly specific detection and identification. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of compounds like this compound. technologynetworks.comnih.gov LC separates components of a mixture based on their differential partitioning between a mobile phase (a liquid solvent) and a stationary phase (a solid support packed in a column). nih.gov This separation is crucial when analyzing this compound in complex matrices such as biological fluids or environmental samples. researchgate.netnih.gov

Following chromatographic separation, the analyte flows into the mass spectrometer for detection. youtube.com The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of this compound even at very low concentrations. nih.gov This method is based on selecting the molecular ion of this compound, fragmenting it, and then monitoring a specific fragment ion, which significantly reduces background noise and improves the accuracy of quantification. researchgate.net

Toxicological Considerations and Risk Assessment in Research

Mechanisms of Toxicity

Specific mechanisms of toxicity for Crotonamide (B15916) itself are not well-established in the scientific literature ontosight.aitcichemicals.com. While this compound is a simple amide, closely related organophosphate compounds, such as Monocrotophos (a dimethyl phosphate (B84403) derivative of 3-hydroxy-N-methyl-cis-crotonamide), are known to act as potent cholinesterase inhibitors epa.govnoaa.govresearchgate.netscbt.comepa.gov. Cholinesterase inhibition disrupts neurotransmission by preventing the breakdown of acetylcholine, leading to a range of neurological and physiological effects. However, these mechanisms are attributed to Monocrotophos and its specific chemical structure, and there is no direct evidence to suggest that this compound shares this particular mode of action. The general toxicity profile of this compound is described as minimally toxic after single ingestion, but comprehensive data on other toxicity mechanisms is lacking tcichemicals.com.

Reproductive Toxicity Studies

Data concerning the reproductive toxicity of this compound is notably absent in the reviewed literature spectrumchemical.comchemicalbook.com. Studies on related compounds, such as Monocrotophos, have indicated fetotoxic effects and a decrease in fertility in animal models epa.gov. Additionally, a different this compound derivative, 2-cyano-3-hydroxy-N-(4-trifluoromethylphenyl)this compound, has been flagged for potentially damaging fertility or the unborn child nih.gov. However, these findings cannot be directly extrapolated to this compound itself due to structural and chemical differences. Without specific studies on this compound, its potential impact on reproduction and development remains uncharacterized.

Genotoxicity and Mutagenicity Assessments

Research into the genotoxic and mutagenic potential of this compound has primarily involved standard in vitro assays. In bacterial reverse mutation assays (Ames tests), this compound, along with several other acrylamide (B121943) analogues, was evaluated for its ability to induce mutations in Salmonella typhimurium strains. These studies consistently found this compound to be not mutagenic in these assays, both with and without metabolic activation systems nih.govresearchgate.netresearchgate.net.

Table 1: Genotoxicity Assessment of this compound

| Test System / Strain | Assay Type | Result | Citation |

| Salmonella typhimurium (TA100, TA1535, TA1537, TA1538) | Ames Test (Bacterial Reverse Mutation Assay) | Not Mutagenic | nih.govresearchgate.netresearchgate.net |

In contrast, Crotonaldehyde, a related compound, has demonstrated genotoxicity by inducing dose-dependent chromosomal aberrations in the somatic and germ cells of mice nih.gov. Monocrotophos has also been reported as weakly mutagenic in vitro epa.gov.

Future Directions and Emerging Research Areas for Crotonamide